molecular formula C9H12O2S B1603519 Butyl thiophene-3-carboxylate CAS No. 317385-62-9

Butyl thiophene-3-carboxylate

Cat. No. B1603519
M. Wt: 184.26 g/mol
InChI Key: PNELMESXUGBLMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butyl thiophene-3-carboxylate involves several methods. One notable approach is the Pd-catalyzed method for preparing 3-hydroxythieno[3,4-b]thiophene-2-carboxylate . This hydroxy-based transformation serves as a versatile chemical building block for constructing structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .

properties

IUPAC Name

butyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-3-5-11-9(10)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNELMESXUGBLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604543
Record name Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl thiophene-3-carboxylate

CAS RN

317385-62-9
Record name Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MJ Cho, J Seo, K Luo, KH Kim, DH Choi, PN Prasad - Polymer, 2012 - Elsevier
… Zhao's group demonstrated PL5 copolymer consisting of BDT and butyl thiophene-3-carboxylate. The PCE and V OC values of the PV devices based-on PL5 were measured to be 2.06…
Number of citations: 9 www.sciencedirect.com
K Clayton - 2011 - eprints.hud.ac.uk
… Tert-butyl thiophene-3-carboxylate CP … Synthesis of Tert-butyl thiophene-3-carboxylate … Electrochemical Investigation of Tert-butyl thiophene-3-carboxylate …
Number of citations: 3 eprints.hud.ac.uk
A Wallace-Povirk, N Tong, J Wong-Roushar… - Bioorganic & medicinal …, 2021 - Elsevier
We discovered 6-substituted thieno[2,3-d]pyrimidine compounds (3–9) with 3–4 bridge carbons and side-chain thiophene or furan rings for dual targeting one-carbon (C1) metabolism …
Number of citations: 12 www.sciencedirect.com
Y Nie, B Zhao, P Tang, P Jiang, Z Tian… - Journal of Polymer …, 2011 - Wiley Online Library
Six alternating conjugated copolymers (PL1–PL6) of benzo[1,2‐b:4,5‐b′]dithiophene (BDT) and thiophene, containing electron‐withdrawing oxadiazole (OXD), ester, or alkyl as side …
Number of citations: 24 onlinelibrary.wiley.com
BX Valderrama-García, E Rodríguez-Alba… - Molecules, 2016 - mdpi.com
A novel series of pyrene containing thiophene monomers TPM1–5 were synthesized and fully characterized by FTIR, MS, 1 H- and 13 C-NMR spectroscopy; their thermal properties …
Number of citations: 42 www.mdpi.com
ZC Smith - 2015 - search.proquest.com
Organic electronics often use conjugated polymers to enable optoelectronic activity. It is a common practice to modify a polymer with alkyl side chains that improve its solubility so that …
Number of citations: 0 search.proquest.com
Y Deng, X Zhou, S Kugel Desmoulin, J Wu… - Journal of medicinal …, 2009 - ACS Publications
A series of seven 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines with bridge length variations (from 2 to 8 carbon atoms) were synthesized as selective folate receptor (FR) α and …
Number of citations: 118 pubs.acs.org
J Wong-Roushar - 2021 - search.proquest.com
Folates serve as important one-carbon donors in multiple biosynthetic pathways vital for cell proliferation events, including tumor growth. Clinical antifolates including methotrexate and …
Number of citations: 0 search.proquest.com

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